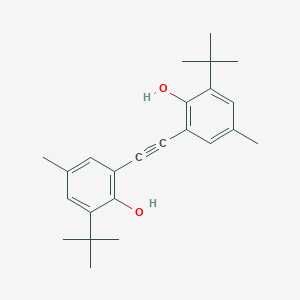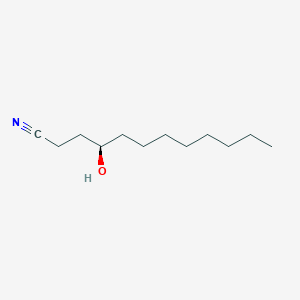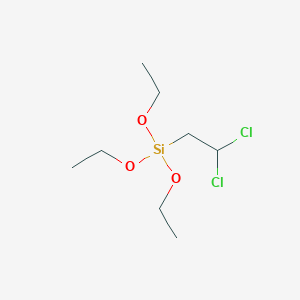
2,3-Bis(tetradecanoyloxy)butanedioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Bis(tetradecanoyloxy)butanedioic acid is a complex organic compound with the molecular formula C32H58O8. This compound is characterized by its two tetradecanoyloxy groups attached to a butanedioic acid backbone. It is a derivative of butanedioic acid, also known as succinic acid, which is a dicarboxylic acid. The presence of long-chain fatty acid esters makes this compound unique and potentially useful in various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(tetradecanoyloxy)butanedioic acid typically involves esterification reactions. One common method is the reaction of butanedioic acid with tetradecanoic acid (myristic acid) in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to facilitate the formation of the ester bonds.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of environmentally friendly catalysts and solvents is also a focus in industrial production to minimize environmental impact.
化学反応の分析
Types of Reactions
2,3-Bis(tetradecanoyloxy)butanedioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of new esters or amides.
科学的研究の応用
2,3-Bis(tetradecanoyloxy)butanedioic acid has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential role in lipid metabolism and as a substrate for enzyme studies.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of biodegradable polymers and surfactants.
作用機序
The mechanism of action of 2,3-Bis(tetradecanoyloxy)butanedioic acid involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release tetradecanoic acid, which can then participate in metabolic pathways. The compound’s amphiphilic nature allows it to interact with lipid bilayers, potentially affecting membrane fluidity and permeability.
類似化合物との比較
Similar Compounds
Trimyristin: A triglyceride with three myristic acid molecules esterified to glycerol.
Glyceryl trimyristate: Another triglyceride with similar fatty acid composition.
Succinic acid derivatives: Compounds with modifications to the butanedioic acid backbone.
Uniqueness
2,3-Bis(tetradecanoyloxy)butanedioic acid is unique due to its specific esterification pattern, which imparts distinct physical and chemical properties. Its long-chain fatty acid esters make it more hydrophobic compared to other succinic acid derivatives, influencing its solubility and interaction with biological membranes.
特性
CAS番号 |
67277-67-2 |
|---|---|
分子式 |
C32H58O8 |
分子量 |
570.8 g/mol |
IUPAC名 |
2,3-di(tetradecanoyloxy)butanedioic acid |
InChI |
InChI=1S/C32H58O8/c1-3-5-7-9-11-13-15-17-19-21-23-25-27(33)39-29(31(35)36)30(32(37)38)40-28(34)26-24-22-20-18-16-14-12-10-8-6-4-2/h29-30H,3-26H2,1-2H3,(H,35,36)(H,37,38) |
InChIキー |
QPBOCJPXBTXJTQ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCC(=O)OC(C(C(=O)O)OC(=O)CCCCCCCCCCCCC)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(4-Chlorophenoxy)-2-methylpropanoyl]-L-alanine](/img/structure/B14471692.png)

![N-[2-(Methylamino)ethyl]-N-phenylbenzamide](/img/structure/B14471699.png)

![[1,1'-Biphenyl]-2-yl 2,3-dimethylphenyl 2-methylphenyl phosphate](/img/structure/B14471712.png)
![N-[2-(4-Chlorophenoxy)-2-methylpropanoyl]-L-alanine](/img/structure/B14471726.png)

![7,9-Dimethoxy-6-phenyl-[1,3]dioxolo[4,5-g]chromen-8-one](/img/structure/B14471734.png)



![hydrogen sulfate;5-methoxy-4-methyl-2-[(2-methylsulfonyl-4-nitrophenyl)diazenyl]benzenediazonium](/img/structure/B14471759.png)

